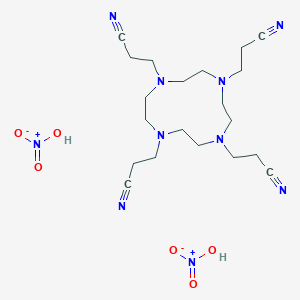
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetrapropanenitrile, dinitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetrapropanenitrile, dinitrate is a complex organic compound known for its unique structure and properties It belongs to the class of macrocyclic compounds, which are characterized by large ring structures containing multiple nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetrapropanenitrile, dinitrate typically involves the following steps:
Carboxymethylation Reaction: A suitable precursor undergoes a carboxymethylation reaction in water with a haloacetic acid.
Hydrolysis Reaction: The product from the carboxymethylation reaction is then subjected to hydrolysis under basic conditions by adding a base.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetrapropanenitrile, dinitrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the nitrile groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amines or other reduced forms.
Scientific Research Applications
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetrapropanenitrile, dinitrate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetrapropanenitrile, dinitrate involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring structure act as coordination sites, allowing the compound to bind strongly to metal ions. This binding can influence various molecular targets and pathways, depending on the specific metal ion and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): Known for its use in medical imaging and radiotherapy.
1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic acid: Used in similar applications as DOTA but with different functional groups.
1,4,8,11-Tetraazacyclotetradecane: Another macrocyclic compound with applications in coordination chemistry.
Properties
CAS No. |
494834-06-9 |
|---|---|
Molecular Formula |
C20H34N10O6 |
Molecular Weight |
510.5 g/mol |
IUPAC Name |
nitric acid;3-[4,7,10-tris(2-cyanoethyl)-1,4,7,10-tetrazacyclododec-1-yl]propanenitrile |
InChI |
InChI=1S/C20H32N8.2HNO3/c21-5-1-9-25-13-15-26(10-2-6-22)17-19-28(12-4-8-24)20-18-27(16-14-25)11-3-7-23;2*2-1(3)4/h1-4,9-20H2;2*(H,2,3,4) |
InChI Key |
VGPOHLDYRIJLHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN(CCN(CCN1CCC#N)CCC#N)CCC#N)CCC#N.[N+](=O)(O)[O-].[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


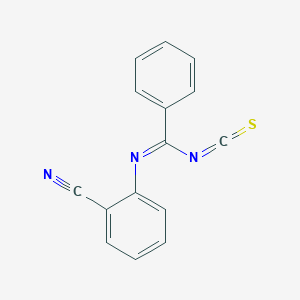
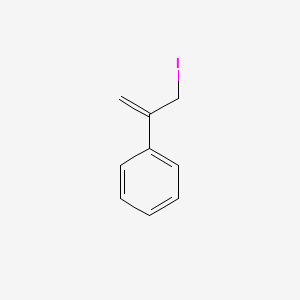
![2-[(Phenylcarbamoyl)amino]thiophene-3-carboxylic acid](/img/structure/B14235515.png)
![7-Methoxy-2-methyl-1-oxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B14235523.png)
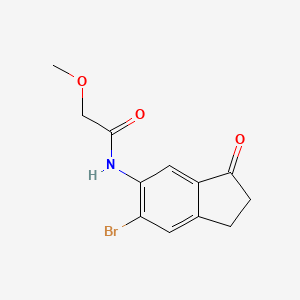
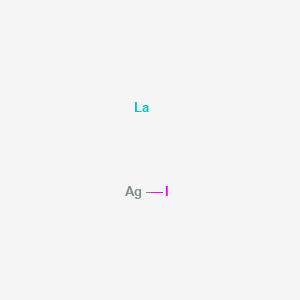


![4-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}benzaldehyde](/img/structure/B14235559.png)
![2-Butanone, 4-[(4-methoxyphenyl)amino]-4-(1-naphthalenyl)-, (4S)-](/img/structure/B14235566.png)
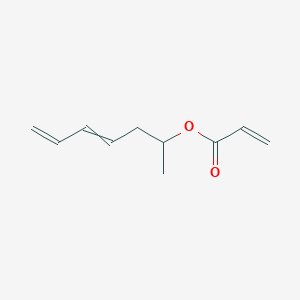
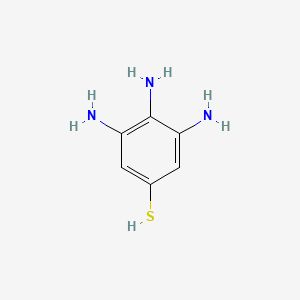
![4-{4-(3-Chlorophenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14235580.png)
![1H-Indole, 2-phenyl-3-[4-(trifluoromethyl)phenyl]-](/img/structure/B14235581.png)
